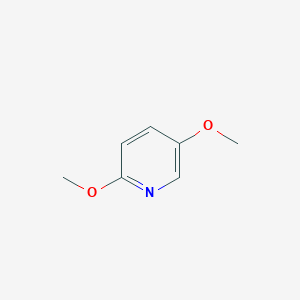

2,5-Dimethoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFNRRVTKJCKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540655 | |

| Record name | 2,5-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867267-24-1 | |

| Record name | 2,5-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dimethoxypyridine for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxypyridine, a key heterocyclic compound with significant applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and role as a crucial building block in the development of novel therapeutics.

Core Properties and Identification

This compound is a substituted pyridine (B92270) derivative. Its unique electronic and structural properties make it a valuable intermediate in organic synthesis.

CAS Number: 867267-24-1[1][2][3]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| Physical Form | Colorless to light-yellow liquid | |

| Melting Point | 17.59 °C | [1] |

| Boiling Point | 203.5 °C | [1] |

| Purity (Typical) | 95% | |

| IUPAC Name | This compound | [3] |

| InChI Key | HFFNRRVTKJCKGM-UHFFFAOYSA-N | [3] |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis and Reactivity

Synthesis Pathways

While specific, detailed industrial synthesis protocols for this compound are proprietary, general synthetic routes for substituted pyridines are well-established in chemical literature. Pyridine derivatives are a class of azaheterocycles with wide-ranging applications in pharmaceuticals and agrochemicals.[4] The synthesis often involves the construction of the pyridine ring followed by functional group interconversions. One mentioned pathway involves the reaction of formaldehyde (B43269) with pyridine.[1] Another general approach for creating 2,5-di-substituted pyridines involves a Ring Opening and Closing Cascade (ROCC) mechanism of isoxazoles.[4]

The diagram below illustrates a generalized workflow for the synthesis and utilization of substituted pyridines like this compound.

Caption: Generalized workflow for the synthesis and application of this compound.

Chemical Reactivity

This compound can undergo several types of reactions, making it a versatile intermediate. Key reactions include:

-

Demethylation: The methoxy (B1213986) groups can be cleaved to produce hydroxylated pyridines.[1] For instance, the synthesis of 2-amino-5-hydroxypyridine (B112774) can be achieved through a demethylation step.[5]

-

Oxidation: Oxidations with reagents like hydrogen peroxide or potassium permanganate (B83412) can exhibit regioselectivity for the pyridine ring.[1]

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6][7][8] Its presence can enhance biochemical potency, metabolic stability, and other desirable pharmacological properties.[6]

This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential.

-

Intermediate for Azaindoles: It is used as a reactant in the regioselective preparation of functionalized azaindoles and trioxopyrrolopyridines.[2]

-

Serotonin (B10506) Receptor Agonists: A significant application lies in the discovery of 2,5-dimethoxyphenylpiperidines, a novel class of selective serotonin 5-HT₂A receptor (5-HT₂A R) agonists.[9] These compounds are being investigated for their potential in treating psychiatric disorders such as depression and anxiety. The discovery of LPH-5, a selective 5-HT₂A R agonist, highlights the importance of the 2,5-dimethoxyphenyl moiety in this class of drugs.[9]

The following diagram outlines the logical workflow of using a pyridine derivative in a drug discovery program.

References

- 1. This compound | 867267-24-1 | SJB26724 | Biosynth [biosynth.com]

- 2. 2,5-Dimethoxy Pyridine | 867267-24-1 [chemicalbook.com]

- 3. This compound | C7H9NO2 | CID 13433418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR Spectroscopy of 2,5-Dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. This guide provides an in-depth analysis of the FT-IR spectrum of 2,5-Dimethoxypyridine, a substituted pyridine (B92270) derivative of interest in pharmaceutical and materials science. Understanding the characteristic vibrational modes of its functional groups is crucial for structural elucidation, reaction monitoring, and quality control.

Molecular Structure and Functional Groups

This compound possesses a pyridine ring substituted with two methoxy (B1213986) (-OCH₃) groups at the 2 and 5 positions. The key functional groups that give rise to characteristic infrared absorptions are:

-

Pyridine Ring: Aromatic C-H bonds, C=C and C=N ring stretching vibrations, and ring bending modes.

-

Methoxy Groups: C-O-C (ether) linkages and C-H bonds of the methyl groups.

The interaction between these groups and their positions on the pyridine ring influences the precise frequencies of their vibrational modes.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum for this compound is not widely published, the expected absorption frequencies can be predicted based on the analysis of similar substituted pyridines and general FT-IR correlation tables. The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2850 | Medium - Strong | Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) |

| 1600 - 1475 | Medium - Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1470 - 1430 | Medium | Asymmetric C-H Bend | Methyl (-CH₃) |

| 1380 - 1370 | Weak | Symmetric C-H Bend (umbrella mode) | Methyl (-CH₃) |

| 1280 - 1230 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050 - 1010 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

| 900 - 690 | Strong | Out-of-plane C-H Bending | Pyridine Ring |

Note: The exact peak positions and intensities can be influenced by the sample state (solid, liquid, or gas) and the presence of intermolecular interactions.

Interpretation of Key Vibrational Modes

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of peaks in this region is characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the two methyl groups of the methoxy substituents.

-

Pyridine Ring Stretching (1600 - 1475 cm⁻¹): These bands are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The substitution pattern can influence the number and position of these peaks.

-

Asymmetric C-O-C Stretching (1280 - 1230 cm⁻¹): This strong absorption is a key indicator of the aryl ether linkage, specifically the asymmetric stretching of the C-O-C bond.

-

Symmetric C-O-C Stretching (1050 - 1010 cm⁻¹): Another important band for the aryl ether group, corresponding to the symmetric stretching of the C-O-C bond.

-

Out-of-plane C-H Bending (900 - 690 cm⁻¹): The pattern of these strong bands in the fingerprint region can provide information about the substitution pattern on the pyridine ring.

Experimental Protocol for FT-IR Analysis

This section outlines a general procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Potassium Bromide (KBr), spectroscopy grade

-

Spatula

-

Sample of this compound

Procedure:

-

Drying: Ensure both the KBr and the sample are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹). This can be achieved by heating in an oven at ~110°C for a few hours and cooling in a desiccator.

-

Sample Preparation:

-

Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the mortar and mix thoroughly with the KBr by gentle grinding. The goal is to achieve a homogeneous mixture.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline correction or other data processing steps.

-

Visualizations

Caption: Molecular structure and key FT-IR vibrational modes of this compound.

Caption: General workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2,5-Dimethoxypyridine

For Immediate Release

Gaithersburg, MD – December 6, 2025 – For researchers, scientists, and professionals in drug development, a deep understanding of the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through fragmentation analysis. This technical guide delves into the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethoxypyridine, a compound of interest in synthetic and medicinal chemistry.

While a publicly available, detailed mass spectrum for this compound with quantitative fragment abundances is not readily accessible, with spectral data often held in proprietary databases such as the Wiley Registry[1], this guide will provide a robust, theoretical framework for its fragmentation. This analysis is based on established principles of mass spectrometry and the known behavior of related pyridine (B92270) and anisole (B1667542) derivatives.

Experimental Protocols: A Generalized Approach for a High-Quality Spectrum

To obtain a mass spectrum for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is the method of choice. The following protocol outlines a typical experimental setup.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization source is utilized.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Inlet Temperature: The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A representative program would be an initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, with a final hold for 5 minutes.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) is employed.

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

Source Temperature: The ion source temperature is maintained at approximately 230°C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu to ensure detection of the molecular ion and all significant fragments.

The Anticipated Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the stability of the pyridine ring and the fragmentation pathways characteristic of methoxy (B1213986) groups. The molecular ion (M+) is anticipated to be reasonably abundant due to the aromatic nature of the pyridine ring.

The primary fragmentation pathways are predicted to involve the loss of methyl radicals (•CH3) and neutral formaldehyde (B43269) (CH2O) molecules from the methoxy substituents. Subsequent fragmentation would likely involve the loss of carbon monoxide (CO) and hydrogen cyanide (HCN) from the pyridine ring structure.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 139 | [C7H9NO2]+• (Molecular Ion) | - |

| 124 | [M - •CH3]+ | •CH3 |

| 109 | [M - CH2O]+• | CH2O |

| 96 | [M - •CH3 - CO]+ | •CH3, CO |

| 81 | [M - CH2O - CO]+• | CH2O, CO |

| 68 | [M - •CH3 - CO - HCN]+ | •CH3, CO, HCN |

Visualizing the Fragmentation Cascade

The logical progression of the fragmentation of this compound can be visualized through a pathway diagram. This diagram illustrates the sequential loss of neutral fragments from the molecular ion, leading to the formation of the major observed ions.

This in-depth guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. While awaiting the public release of a detailed, experimentally verified spectrum, this theoretical framework serves as a valuable resource for researchers in the field. The provided experimental protocol offers a robust starting point for obtaining a high-quality mass spectrum of this and similar compounds, aiding in their unambiguous identification and structural characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxypyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the electron-donating methoxy (B1213986) groups on the pyridine ring, impart unique reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with available information on its synthesis, purification, reactivity, and stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those utilizing this compound as a versatile building block in organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | Not available | |

| Boiling Point | 203.5 °C | [1] |

| Density | 1.064 g/cm³ | [3] |

| pKa (Predicted) | ~3.1 (for the pyridinium (B92312) ion) | [4] |

| LogP (Predicted) | 1.7 | [5] |

| CAS Number | 867267-24-1 | [1][5] |

Note: The pKa value is a prediction based on the pKa of the 2-methoxypyridinium ion and should be considered an estimate. Experimental determination is recommended for precise applications.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, primarily involving the substitution of functional groups on the pyridine ring.

References

- 1. This compound | 867267-24-1 | SJB26724 | Biosynth [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,5-Dimethoxy Pyridine | 867267-24-1 [chemicalbook.com]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H9NO2 | CID 13433418 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,5-Dimethoxypyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,5-Dimethoxypyridine and its Solubility

This compound is a substituted pyridine (B92270) derivative with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is fundamental for a multitude of laboratory and industrial processes such as:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants is critical for achieving optimal reaction kinetics and yields.

-

Purification Processes: Techniques like crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation Development: For compounds intended for biological screening or as part of a final drug product, solubility in relevant solvent systems is a key determinant of bioavailability and efficacy.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Physical Form | Colorless to light-yellow liquid | [2] |

| Melting Point | 17.59 °C | [3] |

| Boiling Point | 203.5 °C | [3] |

| Calculated LogP | 1.7 | [1] |

The LogP value of 1.7 suggests that this compound has a moderate lipophilic character, indicating it is likely to be more soluble in organic solvents than in water.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative assessment of the solubility of this compound can be inferred from the principle of "like dissolves like" and by analogy to structurally similar compounds. 2,6-Dimethoxypyridine, an isomer, is described as being soluble in organic solvents. Given the presence of two methoxy (B1213986) groups and a pyridine ring, this compound is expected to exhibit the following general solubility characteristics:

-

High Solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

-

Good Solubility in polar protic solvents like methanol, ethanol, and isopropanol, as well as in chlorinated solvents such as dichloromethane (B109758) and chloroform.

-

Moderate to Good Solubility in moderately polar solvents like ethyl acetate (B1210297) and acetone.

-

Lower Solubility in nonpolar solvents such as hexane (B92381) and toluene, although some solubility is expected due to the aromatic ring and the methyl groups of the methoxy substituents.

-

Sparingly Soluble in water, due to its organic nature and moderate lipophilicity.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. The following section details the widely accepted shake-flask method, which can be coupled with either gravimetric or UV-Vis spectroscopic analysis for quantification.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemical-resistant filter to remove any undissolved solid particles.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using one of the analytical methods described below.

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution taken (L)

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Procedure:

-

Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create at least five standard solutions of different, known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. For any specific application, it is highly recommended that researchers and developers perform their own solubility measurements using the detailed protocols provided to obtain precise and reliable data tailored to their experimental conditions.

References

A Methodological Guide to the Theoretical and Experimental Investigation of 2,5-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach for the theoretical and experimental characterization of 2,5-Dimethoxypyridine. Due to a scarcity of dedicated research on this specific isomer, this document provides a methodological framework, drawing upon established computational and experimental protocols for analogous pyridine (B92270) derivatives. This guide is intended to serve as a roadmap for researchers seeking to elucidate the physicochemical properties and potential applications of this compound.

Theoretical Studies and Quantum Chemical Calculations

A thorough in-silico investigation is the first step in characterizing a molecule of interest. Density Functional Theory (DFT) is a powerful and widely used computational method to predict molecular properties with a good balance between accuracy and computational cost.

Computational Workflow

The following workflow is recommended for the quantum chemical calculations of this compound.

Detailed Computational Protocols

1.2.1. Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation.

-

Methodology: Density Functional Theory (DFT) with the B3LYP functional is a commonly employed and reliable method for such calculations.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electron distribution.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages can be utilized.

-

Expected Outcome: The calculation will yield the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

1.2.2. Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory.

-

Purpose: This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

-

Data Presentation: The calculated frequencies, along with their corresponding IR intensities and Raman activities, should be tabulated. A comparison with experimental data, when available, is crucial for validation.

1.2.3. Electronic Property Calculations: Understanding the electronic properties is key to predicting the reactivity and potential biological activity of this compound.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Experimental Synthesis and Characterization

The synthesis and subsequent spectroscopic characterization are essential to validate the theoretical findings and to provide a physical sample for further studies.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other methoxypyridine derivatives. A potential method involves the nucleophilic substitution of a dihalopyridine with sodium methoxide (B1231860).

2.1.1. Illustrative Synthetic Workflow:

2.1.2. Detailed Experimental Steps (Hypothetical):

-

Reaction Setup: To a solution of 2,5-dichloropyridine in dry methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts, splitting patterns, and integration values of the signals for the aromatic protons and the methoxy (B1213986) groups should be carefully analyzed.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

Table 2: Expected NMR Data for this compound (Illustrative)

| Nucleus | Chemical Shift (ppm, Illustrative) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.8 (d) | Doublet | Aromatic CH |

| ¹H | 7.2 (dd) | Doublet of Doublets | Aromatic CH |

| ¹H | 6.8 (d) | Doublet | Aromatic CH |

| ¹H | 3.9 (s) | Singlet | OCH₃ |

| ¹H | 3.8 (s) | Singlet | OCH₃ |

| ¹³C | 160.2 | Singlet | C-O |

| ¹³C | 152.5 | Singlet | C-O |

| ¹³C | 140.1 | Singlet | Aromatic C-H |

| ¹³C | 120.3 | Singlet | Aromatic C-H |

| ¹³C | 110.8 | Singlet | Aromatic C-H |

| ¹³C | 55.6 | Singlet | OCH₃ |

| ¹³C | 55.4 | Singlet | OCH₃ |

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Vibrational Modes: Key vibrational bands to look for include C-H stretching of the aromatic ring and methoxy groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups. A comparison of the experimental FT-IR spectrum with the theoretically predicted vibrational frequencies (from DFT calculations) is highly recommended for accurate peak assignments.

Potential Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. Therefore, once synthesized and characterized, this compound could be screened for various biological activities.

3.1. Proposed Screening Workflow:

This methodological guide provides a comprehensive framework for the in-depth theoretical and experimental investigation of this compound. By following these protocols, researchers can generate valuable data to elucidate its fundamental properties and explore its potential applications in various scientific fields, including drug discovery.

Crystal Structure Analysis of 2,5-Dimethoxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2,5-dimethoxypyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science, and understanding their three-dimensional structure is crucial for rational drug design and the development of novel materials. This document outlines the key experimental protocols, presents available crystallographic data, and illustrates relevant workflows and potential biological pathways.

Experimental Protocols: From Synthesis to Structural Elucidation

The determination of the crystal structure of this compound derivatives primarily relies on single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions within the crystal lattice.[1][2] The general workflow involves several key stages, from obtaining suitable crystals to the final analysis of the diffraction data.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis and subsequent crystallization of the this compound derivative of interest.

-

Synthesis: A variety of synthetic routes can be employed to obtain the target molecules. For instance, multi-step reaction sequences are common for creating substituted pyridine (B92270) derivatives.[3]

-

Purification: Following synthesis, the compound must be purified to a high degree, as impurities can inhibit crystal growth. Standard techniques such as column chromatography, recrystallization, and sublimation are often used.

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common and effective method is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.[3] Other techniques include vapor diffusion and cooling crystallization. The choice of solvent is critical and may require extensive screening to identify conditions that yield crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).[4]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal is carefully mounted on a goniometer head, which is then placed on the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector, such as a CCD or CMOS detector.[3]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial atomic positions are determined using computational methods such as direct methods or Patterson methods. Software packages like SHELXS are commonly used for this purpose.[1]

-

Structure Refinement: The initial structural model is then refined using full-matrix least-squares techniques against the experimental diffraction data. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Software such as SHELXL is frequently used for refinement.[3] The quality of the final structure is assessed by parameters like the R-factor.[3]

Data Presentation: Crystallographic Parameters of Methoxypyridine Derivatives

| Compound Name/Identifier | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC No. | Ref. |

| Compound 4m | C₃₄H₃₄FN₃O₃ | Tetragonal | I4₁/a | 31.956(5) | 31.956(5) | 9.043(2) | 90 | 90 | 90 | 9235(3) | 16 | 978127 | [4] |

| Compound 4n | C₃₀H₂₄N₂O₂S | Orthorhombic | Aba2 | 14.8343(5) | 44.690(2) | 7.3614(3) | 90 | 90 | 90 | 4880.2(3) | 8 | 978451 | [4] |

Visualizations: Workflows and Potential Signaling Pathways

Visual diagrams are essential for understanding complex processes and relationships. The following sections provide Graphviz DOT scripts for generating key diagrams relevant to the crystal structure analysis and potential biological activity of this compound derivatives.

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the generalized workflow for determining the crystal structure of a this compound derivative.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Representative Signaling Pathway: PI3K/Akt/mTOR

Given that some pyridine derivatives have shown potential as anticancer agents, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is a common target for cancer therapeutics. The following diagram illustrates a simplified representation of this pathway, which could potentially be inhibited by a this compound derivative.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The structural elucidation of this compound derivatives through single-crystal X-ray crystallography is a critical step in understanding their structure-activity relationships. The methodologies outlined in this guide provide a robust framework for obtaining high-resolution structural data. While the available crystallographic data for this specific class of compounds is still limited, the protocols and analytical approaches are well-established.

Future work should focus on the systematic synthesis and crystallographic analysis of a broader range of this compound derivatives. This will enable the development of a comprehensive database of their structural features, which will be invaluable for the design of new therapeutic agents and functional materials. Furthermore, detailed biological studies are required to elucidate the specific signaling pathways modulated by these compounds and to validate their potential as drug candidates.

References

An In-depth Technical Guide to the Electron-Donating Effects of Methoxy Groups in Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Electronic Nature of the Methoxy (B1213986) Group in Heterocyclic Systems

The methoxy group (–OCH₃) is a common substituent in medicinal chemistry and materials science, where its electronic influence on aromatic rings can significantly modulate molecular properties such as reactivity, basicity, and ligand-binding affinity. When attached to a pyridine (B92270) ring, the methoxy group exhibits a dual electronic character. It acts as an electron-donating group through its resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the π-system of the ring. Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework. In most contexts, the resonance effect is dominant, leading to an overall electron-donating character, which has profound implications for the chemical behavior of methoxypyridines. This guide provides a detailed examination of these effects, supported by quantitative data, experimental protocols, and visual representations of the underlying principles.

Quantitative Analysis of the Electron-Donating Effect

The electron-donating properties of the methoxy group can be quantified through several key parameters, including its effect on the basicity of the pyridine nitrogen (pKa values) and its Hammett substituent constants (σ).

Impact on Basicity: pKa Values

The basicity of the pyridine nitrogen atom is a direct measure of the electron density at that position. An electron-donating group will increase the electron density on the nitrogen, making it a stronger base and resulting in a higher pKa value for its conjugate acid. The position of the methoxy group on the pyridine ring significantly influences the magnitude of this effect.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.23 |

| 2-Methoxypyridine | 3.28 |

| 3-Methoxypyridine (B1141550) | 4.78 |

| 4-Methoxypyridine | 6.58 |

Table 1: Comparison of the pKa values of methoxypyridine isomers and unsubstituted pyridine.

As shown in Table 1, a methoxy group at the 4-position significantly increases the basicity of the pyridine compared to the unsubstituted parent compound, demonstrating a strong electron-donating effect at this position.[1] Conversely, a methoxy group at the 2-position leads to a decrease in basicity. This is attributed to the strong inductive electron-withdrawing effect of the oxygen atom in close proximity to the nitrogen, which outweighs the resonance effect in this specific case. The 3-methoxy substituent has a less pronounced effect on basicity compared to the 4-position.[2]

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. While these constants are typically derived from the ionization of benzoic acids, they provide a valuable framework for understanding the electronic properties of substituents in other aromatic systems, including pyridine.

| Substituent | σ (meta) | σ (para) |

| -OCH₃ | +0.12 | -0.27 |

Table 2: Hammett constants for the methoxy group. A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

The positive σ(meta) value for the methoxy group reflects its electron-withdrawing inductive effect, which is more influential at the meta position where resonance effects are minimized. In contrast, the negative σ(para) value highlights the dominance of the electron-donating resonance effect at the para position.

Experimental Protocols

Determination of pKa by NMR Spectroscopy

A precise method for determining the pKa of a substituted pyridine involves monitoring the chemical shifts of its ring protons as a function of pH using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Substituted pyridine (~50 mg)

-

Deuterium oxide (D₂O)

-

1 M DCl in D₂O

-

1 M NaOD in D₂O

-

NMR tubes

-

pH meter calibrated for D₂O (or apply a correction factor)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the substituted pyridine in D₂O in a beaker.

-

pH Adjustment: Adjust the pH of the solution to approximately 1 with 1 M DCl.

-

NMR Spectrum Acquisition: Transfer a portion of the solution to an NMR tube and acquire a ¹H NMR spectrum.

-

Titration: Incrementally add small aliquots of 1 M NaOD to the remaining solution in the beaker, measuring the pH after each addition. After each pH adjustment, transfer a new sample to an NMR tube and acquire a spectrum. Continue this process until the pH is approximately 1 unit above the expected pKa.

-

Data Analysis: Plot the chemical shift of a specific, well-resolved ring proton against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the pyridinium (B92312) ion.

Determination of Hammett Constants through Reaction Kinetics

Hammett constants can be determined by studying the kinetics of a reaction for a series of substituted compounds. The hydrolysis of substituted ethyl benzoates is a classic example.

Materials:

-

Series of meta- or para-substituted ethyl benzoates (including the methoxy-substituted and unsubstituted esters)

-

Ethanol (absolute)

-

Potassium hydroxide (B78521)

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Standard Solutions: Prepare stock solutions of each ethyl benzoate (B1203000) ester and potassium hydroxide in ethanol.

-

Kinetic Runs: For each ester, initiate the hydrolysis reaction by mixing the ester and potassium hydroxide solutions in a cuvette or reaction vial at a constant temperature.

-

Monitoring Reaction Progress: Follow the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy monitoring the absorbance of the benzoate anion, or HPLC).

-

Rate Constant Calculation: Determine the pseudo-first-order rate constant (k) for each reaction from the kinetic data.

-

Hammett Plot: Plot log(k/k₀) against the known σ values for a set of well-characterized substituents, where k₀ is the rate constant for the unsubstituted ethyl benzoate. The slope of this line is the reaction constant, ρ. The σ value for the methoxy group can then be determined from its measured rate constant and the established linear free-energy relationship.

Synthesis of Methoxypyridines

General Synthesis of 2- and 4-Methoxypyridines

A common method for the synthesis of 2- and 4-methoxypyridines is the nucleophilic aromatic substitution of the corresponding chloropyridines.

Materials:

-

2-Chloropyridine or 4-chloropyridine

-

Sodium methoxide (B1231860)

-

Methanol (B129727) (anhydrous)

-

Reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chloropyridine in anhydrous methanol.

-

Addition of Base: Add sodium methoxide to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

General Synthesis of 3-Methoxypyridine

The synthesis of 3-methoxypyridine often requires a different approach, such as the methylation of 3-hydroxypyridine (B118123).

Materials:

-

3-Hydroxypyridine

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., acetone, DMF)

Procedure:

-

Reaction Setup: Dissolve 3-hydroxypyridine and the base in the chosen solvent in a round-bottom flask.

-

Addition of Methylating Agent: Add the methylating agent dropwise to the mixture, maintaining the temperature as needed (e.g., with an ice bath).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring its progress by TLC or GC-MS.

-

Workup: Quench the reaction (e.g., by adding water) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 3-methoxypyridine by distillation or column chromatography.

Visualizing Electron-Donating Effects and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows.

Caption: Resonance delocalization in 4-methoxypyridine.

Caption: Workflow for pKa determination by NMR spectroscopy.

Caption: Regioselectivity in electrophilic substitution.

Conclusion

The methoxy group is a versatile substituent for tuning the electronic properties of the pyridine ring. Its electron-donating character, primarily driven by a strong resonance effect, enhances the basicity of the pyridine nitrogen, particularly when located at the 4-position, and directs electrophilic substitution to the ortho and para positions. A thorough understanding of these effects, quantified by parameters such as pKa and Hammett constants, is crucial for the rational design of novel pharmaceuticals and functional materials. The experimental protocols detailed herein provide a robust framework for the characterization and synthesis of methoxy-substituted pyridines, enabling researchers to further explore and exploit their unique chemical properties.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dimethoxypyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-dimethoxypyridine as a versatile building block in organic synthesis. It is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in drug discovery and development.

Introduction

This compound is a valuable heterocyclic scaffold in organic synthesis, offering multiple reactive sites for functionalization. Its electron-rich nature, due to the two methoxy (B1213986) groups, influences its reactivity in various transformations, making it a key intermediate in the synthesis of a range of complex molecules, including functionalized azaindoles and pharmacologically active piperidines. This document outlines key applications and provides detailed protocols for its use in palladium-catalyzed cross-coupling reactions and other transformations.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 867267-24-1 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Boiling Point | 203.5 °C | [1] |

| Appearance | Liquid | [1] |

Safety Information: this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of synthetic transformations, most notably in the construction of complex heterocyclic systems relevant to medicinal chemistry.

Synthesis of 2,5-Disubstituted Pyridine (B92270) Derivatives

The pyridine core of this compound can be functionalized through various methods, including palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, alkyl, and amino groups, providing access to a diverse range of substituted pyridines with potential biological activity.

Synthesis of Functionalized Azaindoles

This compound serves as an intermediate in the synthesis of functionalized azaindoles, which are important scaffolds in many pharmaceutically active compounds.[1] The synthesis often involves a sequence of reactions to build the pyrrole (B145914) ring onto the pyridine core.

Synthesis of 2,5-Dimethoxyphenylpiperidines

A significant application of derivatives of this compound is in the synthesis of 2,5-dimethoxyphenylpiperidines. These compounds have shown promise as selective serotonin (B10506) 5-HT2A receptor agonists. The synthesis typically involves a Suzuki coupling reaction to form a biaryl system, followed by reduction of the pyridine ring.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of the this compound core. Below are general protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings that can be adapted for specific substrates.

This reaction is used to form C-C bonds, typically coupling a halide with a boronic acid.

General Protocol:

-

To a dry reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[2][3]

Workflow for Suzuki-Miyaura Coupling:

This reaction forms C-N bonds by coupling an aryl halide with an amine.

General Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

-

Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

This reaction couples a terminal alkyne with an aryl or vinyl halide.

General Protocol:

-

To a solution of the aryl halide (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine (B44863) (2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[6][7]

Catalytic Cycle of Sonogashira Coupling:

References

The Versatility of 2,5-Dimethoxypyridine: A Key Building Block for Bioactive Heterocyclic Compounds

For Immediate Release

[City, State] – December 6, 2025 – 2,5-Dimethoxypyridine is emerging as a crucial scaffold in synthetic chemistry, providing a versatile platform for the construction of a wide array of complex heterocyclic compounds. Its inherent reactivity and substitution pattern make it an ideal starting material for the development of novel pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of promising heterocyclic systems, including pyrimidine-based structures and functionalized azaindoles.

Application in the Synthesis of Pyrimidine (B1678525) Derivatives with Potential Pharmacological Activity

A significant application of this compound derivatives is in the synthesis of substituted pyrimidines, a class of compounds renowned for their diverse biological activities. The synthesis of 2-((4,5-dimethoxypyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol serves as a prime example of this utility. This compound and its analogues are of interest to researchers for their potential as kinase inhibitors, which can play a role in modulating cellular signaling pathways.

Experimental Protocol: Synthesis of 2-((4,5-dimethoxypyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol

This protocol details the synthesis via conventional and green chemistry methods, starting from 2-(chloromethyl)-4,5-dimethoxypyridine hydrochloride, a direct derivative of this compound.

Materials:

-

2-(Chloromethyl)-4,5-dimethoxypyridine hydrochloride

-

2-Mercapto-6-methylpyrimidin-4-ol

-

Acetone

-

Ethanol

-

PEG-600

-

Potassium Carbonate (K₂CO₃)

Method 1: Conventional Synthesis (in Acetone)

-

A mixture of 2-(chloromethyl)-4,5-dimethoxypyridine hydrochloride (10 mmol) and 2-mercapto-6-methylpyrimidin-4-ol (10 mmol) is prepared in 30 mL of acetone.

-

Triethylamine (1-2 mL) is added to the mixture.

-

The reaction mixture is refluxed for 4 hours.

-

After cooling, the separated solid is filtered, washed with water (2 x 10 mL), and dried.

-

The crude product is recrystallized from a suitable solvent to yield the pure compound.

Method 2: Green Synthesis (in Polyethylene Glycol)

-

A mixture of 2-(chloromethyl)-4,5-dimethoxypyridine hydrochloride (10 mmol) and 2-mercapto-6-methylpyrimidin-4-ol (10 mmol) is heated in PEG-600 at 100°C for 3 hours without a base.

-

The reaction mixture is then processed to isolate the product.

Method 3: Microwave-Assisted Synthesis

-

2-(Chloromethyl)-4,5-dimethoxypyridine hydrochloride (10 mmol) and 2-mercapto-6-methylpyrimidin-4-ol (10 mmol) are treated under microwave irradiation for 2 minutes in the presence of triethylamine as a base.

-

The product is isolated after processing.

Quantitative Data Summary

| Method | Base | Solvent | Reaction Time | Yield (%) |

| Conventional | Triethylamine | Acetone | 4 h | 75 |

| Conventional | K₂CO₃ | Ethanol | 4 h | 70 |

| Green (Solid Phase) | - | - | 2 min (MWI) | 85 |

| Green (Solution Phase) | - | PEG-600 | 3 h | 80 |

Diagram: Synthetic Pathway to a Pyrimidine Derivative

Caption: Synthesis of a bioactive pyrimidine derivative.

Application in the Synthesis of Functionalized Azaindoles

This compound also serves as a precursor for the synthesis of azaindoles, a privileged scaffold in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents. The synthesis often proceeds through the formation of a suitably functionalized pyridine (B92270) ring, followed by cyclization to form the fused pyrrole (B145914) ring.

General Experimental Workflow: Azaindole Synthesis

While a specific protocol starting directly from this compound for a named bioactive azaindole is proprietary, a general workflow can be outlined based on established synthetic strategies.

Workflow:

-

Functionalization of the Pyridine Ring: this compound is first converted to a more reactive intermediate. This can involve reactions such as chlorination to introduce a leaving group, or lithiation followed by reaction with an electrophile to introduce a side chain.

-

Introduction of the Pyrrole Ring Precursors: The functionalized pyridine is then reacted with reagents that will form the pyrrole ring. This often involves coupling reactions, such as the Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

-

Cyclization: The final step is the cyclization to form the azaindole core. This can be promoted by heat, acid, or a transition metal catalyst, depending on the specific substrate.

Diagram: General Workflow for Azaindole Synthesis

Caption: General workflow for azaindole synthesis.

Signaling Pathways and Biological Relevance

The heterocyclic compounds derived from this compound often exhibit their biological effects by interacting with key players in cellular signaling pathways. For instance, many pyridine and pyrimidine-based compounds are designed as kinase inhibitors .

Kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins (phosphorylation), thereby regulating a vast number of cellular processes, including cell growth, proliferation, and differentiation. In many diseases, such as cancer, kinases can become overactive, leading to uncontrolled cell growth.

The synthesized pyrimidine derivatives, by mimicking the structure of ATP (the phosphate donor), can bind to the ATP-binding site of specific kinases, preventing them from phosphorylating their target proteins and thus interrupting the signaling cascade. This mechanism of action makes them attractive candidates for the development of targeted therapies.

Diagram: Kinase Inhibition Signaling Pathway

Caption: Mechanism of kinase inhibition.

These application notes demonstrate the significant potential of this compound as a versatile and valuable building block in the synthesis of complex, biologically active heterocyclic compounds for the pharmaceutical and agrochemical industries. Further exploration of its reactivity will undoubtedly lead to the discovery of new and potent therapeutic agents.

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2,5-Dimethoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for various metal-catalyzed cross-coupling reactions involving 2,5-dimethoxypyridine and its derivatives. This valuable scaffold is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science sectors. The following sections detail experimental procedures and quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, Kumada, and Negishi cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For derivatives of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. Typically, a halo-substituted methoxypyridine, such as 2-bromo-5-methoxypyridine (B47582) or 2-chloro-5-methoxypyridine, is coupled with a boronic acid or its ester.

General Reaction Scheme:

Application Notes and Protocols for Suzuki Coupling with 2,5-Dimethoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing halo-substituted 2,5-dimethoxypyridines as substrates. This reaction is a powerful and versatile tool for the synthesis of 2-aryl-5-methoxypyridine scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. It is widely employed in academic and industrial research, particularly in the pharmaceutical sector, for the synthesis of biaryl and heteroaryl compounds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

This document outlines protocols for the Suzuki coupling of a representative substrate, 2-halo-5-methoxypyridine, with various arylboronic acids. The resulting 2-aryl-5-methoxypyridine core is a key structural motif in molecules with diverse pharmacological activities, including potential anticancer and anti-inflammatory properties.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

A typical experimental workflow for the Suzuki coupling reaction is outlined below. This process involves careful setup under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of 2-halo-5-methoxypyridine with arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

2-Bromo-5-methoxypyridine (B47582) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (B91453) (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

-

Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-methoxypyridine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

2-Chloro-5-methoxypyridine (B151447) (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME) / Water (4:1)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine 2-chloro-5-methoxypyridine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).

-

Add the DME/water solvent mixture (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of halo-substituted 2,5-dimethoxypyridine analogs with various arylboronic acids. These conditions are based on established procedures for structurally similar substrates and serve as a starting point for optimization.

Table 1: Suzuki Coupling of 2-Bromo-5-methoxypyridine with Various Arylboronic Acids (Conventional Heating)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 10 | 89 |

| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 |

Table 2: Suzuki Coupling of 2-Chloro-5-methoxypyridine with Various Arylboronic Acids (Microwave-Assisted)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O (4:1) | 120 | 30 | 88 |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O (4:1) | 120 | 45 | 82 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O (4:1) | 120 | 40 | 90 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O (4:1) | 120 | 60 | 75 |

| 5 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O (4:1) | 120 | 60 | 70 |

Applications in Drug Development

The 2-aryl-5-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with important biological activities. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the compound's metabolic stability and pharmacokinetic profile. The aryl group can be readily modified using a variety of commercially available boronic acids, allowing for extensive structure-activity relationship (SAR) studies.

Derivatives of 2-aryl-5-methoxypyridine have been investigated for a range of therapeutic targets, including:

-

Anticancer Agents: The 2-aryl-5-methoxypyridine moiety has been incorporated into inhibitors of various kinases and other cancer-related targets.

-

Anti-inflammatory Drugs: Compounds containing this scaffold have shown potential as inhibitors of inflammatory pathways.

-

Central Nervous System (CNS) Agents: The physicochemical properties of these compounds make them attractive candidates for targeting receptors and enzymes in the CNS.

The synthetic accessibility of 2-aryl-5-methoxypyridines via the Suzuki coupling reaction makes this a valuable platform for the discovery and development of new therapeutic agents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-methoxypyridines from readily available starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient synthetic routes to this important class of compounds for applications in drug discovery and development. Careful optimization of reaction parameters is key to achieving high yields and purity of the desired products.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dimethoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,5-dimethoxypyridine derivatives. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in a wide array of molecules relevant to the pharmaceutical and materials science industries. The protocols and data presented herein are intended to serve as a comprehensive guide for the successful application of this methodology to substrates bearing the this compound scaffold.

Introduction

The Buchwald-Hartwig amination is a versatile and widely utilized method for the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1] The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine (B1218219) ligand and a base. Its broad functional group tolerance and applicability to a diverse range of substrates have made it an indispensable tool in organic synthesis.